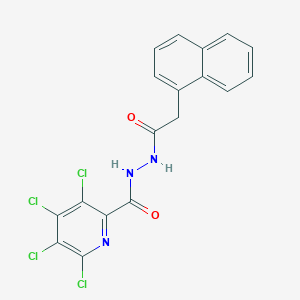

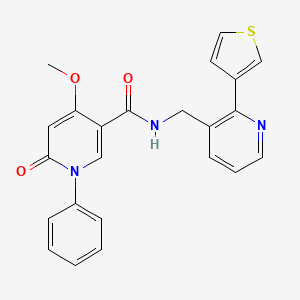

![molecular formula C11H25ClN2O2 B2746931 Tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate;hydrochloride CAS No. 2402789-95-9](/img/structure/B2746931.png)

Tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “Tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate;hydrochloride” is not explicitly provided in the searched resources .Chemical Reactions Analysis

The specific chemical reactions involving “Tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate;hydrochloride” are not detailed in the searched resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate;hydrochloride” are not explicitly stated in the searched resources .Applications De Recherche Scientifique

Antibiotic Development

Ceftolozane, a fifth-generation cephalosporin antibiotic, is derived from structural modifications of FK518. Tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate serves as a crucial intermediate in the synthesis of ceftolozane. Ceftolozane exhibits a broad antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and notable efficacy against Pseudomonas aeruginosa and multidrug-resistant strains .

Skeletal Editing of Organic Molecules

Researchers have employed tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate as a key reagent for “skeletal editing” of organic molecules. This involves nitrogen atom deletion, leading to structural modifications. Notably, this compound plays a pivotal role in the synthesis of ceftolozane, demonstrating its versatility in organic synthesis .

Cross-Linking Reagent

Tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate can serve as a cross-linking reagent in various organic syntheses. Its use facilitates the formation of covalent bonds between molecules, aiding in the design of novel materials or functionalized compounds .

PDE4 Inhibitor Research

In the development of PDE4 inhibitors for anti-inflammatory purposes, researchers have explored pyrazole derivatives. Tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate has been utilized in synthetic routes to enantiopure derivatives, demonstrating its potential in drug discovery .

Alkyl Halide Synthesis

Tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate reacts readily with hydrogen halides (e.g., HCl) to form the corresponding tert-butyl chloride. This straightforward SN1 reaction provides an efficient method for alkyl halide synthesis .

Jaspine B Intermediate

Jaspine B, a natural product isolated from various sponges, exhibits cytotoxic activity against human carcinoma cell lines. Tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate serves as an intermediate in the synthesis of jaspine B, highlighting its relevance in natural product chemistry and drug development .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2.ClH/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5;/h8-9H,6-7,12H2,1-5H3,(H,13,14);1H/t9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEJJVWQXQBBLF-FVGYRXGTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CN)NC(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CN)NC(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Ethoxyphenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2746853.png)

![N-(1,3-benzothiazol-2-yl)-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2746855.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2746856.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2746864.png)

![3-(4-ethoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2746866.png)

![2-(4-chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2746869.png)

![2,2-dimethyl-N-({1-[(2,2,3,3-tetramethyl-4-oxoazetidin-1-yl)methyl]piperidin-3-yl}methyl)propanamide](/img/structure/B2746870.png)

![tert-butyl N-[(2Z)-8-formylcyclooct-2-en-1-yl]carbamate](/img/structure/B2746871.png)